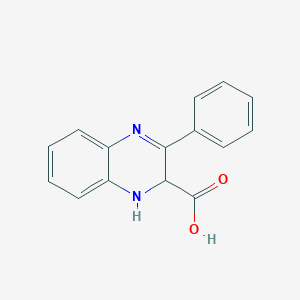

3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid

Description

3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid is a heterocyclic compound featuring a quinoxaline core substituted with a phenyl group at position 3 and a carboxylic acid moiety at position 2. Quinoxaline derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties .

Properties

IUPAC Name |

3-phenyl-1,2-dihydroquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9,14,17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTFKOZBLSDENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Synthesis via Condensation of o-Phenylenediamine and Carboxylic Acid Derivatives

The classical approach involves the condensation of o-phenylenediamine with suitable carboxylic acid derivatives, such as phenylacetic acid or its esters, followed by cyclization to form the quinoxaline ring.

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Condensation of o-phenylenediamine with phenylacetic acid ester | Reflux in ethanol or acetic acid | 71-98% yield, reaction time 2-6 min |

| 2 | Cyclization to form quinoxaline core | Acidic or basic conditions, often with dehydrating agents | High yields, rapid reaction |

Research Data:

A study reports that reacting o-phenylenediamine with ethyl phenylacetate under reflux yields 3-phenyl-1,2-dihydroquinoxaline-2-carboxylic acid derivatives with yields up to 92% (see example in,).

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization, reducing reaction times significantly while maintaining high yields.

| Condition | Reagents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave irradiation | o-Phenylenediamine + phenylacetic acid derivatives | 250°C | 2-6 min | 71-98% |

Research Data:

Microwave-assisted synthesis enhances efficiency, with some reactions achieving yields above 95% in under 10 minutes.

Multi-Step Synthesis Involving Intermediates

Formation of Quinoxaline-2,3-Dione and Subsequent Reduction

This method involves initial formation of quinoxaline-2,3-dione, which is then reduced to the dihydro derivative.

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Cyclocondensation of o-phenylenediamine with oxalic acid | Reflux in hydrochloric acid | Yields of quinoxaline-2,3-dione 80-90% |

| 2 | Reduction to dihydroquinoxaline | Catalytic hydrogenation or chemical reduction | Yields vary; typically 85-95% |

Research Data:

The reduction step can be performed using catalytic hydrogenation, yielding the dihydro derivative with high efficiency.

Dehydrogenation to Form the Fully Aromatic Compound

The dihydroquinoxaline derivatives are then oxidized to aromatic quinoxaline acids.

| Oxidants | Conditions | Yield | Reference |

|---|---|---|---|

| Potassium permanganate | Reflux in water or acetone | 80-95% | , |

| Selenium dioxide | Reflux in acetic acid | 75-90% |

Note: The oxidation step is crucial for converting the dihydro form to the aromatic quinoxaline-2-carboxylic acid.

Synthesis via Nucleophilic Aromatic Substitution and Functionalization

Chlorination and Nucleophilic Substitution

Chlorination at the 3-position of quinoxaline derivatives followed by nucleophilic substitution with phenyl groups allows for tailored functionalization.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Chlorination | Phosphorus oxychloride (POCl₃), reflux | 70-85% | Intermediate 3-chloro derivatives |

| Nucleophilic substitution | Phenylamine derivatives | 60-80% | Yields depend on substituents |

Research Data:

Chlorination yields are high, and subsequent substitution provides access to diverse phenyl-substituted quinoxalines.

Summary of Key Research Findings

Notable Notes and Observations

- The synthesis of This compound is often achieved starting from commercially available substituted phenylacetic acids or their esters, which are converted via cyclization and subsequent oxidation.

- Microwave irradiation significantly reduces reaction times and improves yields, making it a preferred method in modern synthesis.

- Oxidation agents such as potassium permanganate or selenium dioxide are commonly employed to convert dihydro derivatives into aromatic quinoxalines.

- The two-stage process —initial formation of the dihydroquinoxaline followed by oxidation—is the most widely accepted and efficient route.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid serves as a critical building block in the synthesis of more complex quinoxaline derivatives. Its unique structure allows for various modifications that can lead to novel compounds with enhanced properties or activities .

Reactions and Derivatives

The compound undergoes several chemical reactions, including:

- Oxidation : Converts the compound into quinoxaline derivatives.

- Reduction : Produces dihydroquinoxaline derivatives.

- Substitution Reactions : Introduces different functional groups into the quinoxaline ring.

These reactions are essential for developing new materials and pharmaceuticals .

Biological Research

Enzyme Inhibition Studies

Due to its structural similarity to biologically active molecules, this compound is employed in studying enzyme inhibition. It has been shown to interact with specific enzymes, potentially altering their activity. This property is particularly useful in drug development, where enzyme inhibitors are crucial for therapeutic interventions .

Anticancer Research

Research indicates that this compound exhibits promising anticancer activity. For instance, studies have identified it as an effective inhibitor of the HsPim-1 kinase, which plays a role in cancer cell proliferation. The lead compound demonstrated an IC50 value of 74 nM against HsPim-1, highlighting its potential as a targeted therapy for cancers such as chronic myeloid leukemia .

Medicinal Applications

Antimicrobial Properties

The compound has been explored for its antimicrobial properties. Quinoxaline derivatives, including this compound, have shown effectiveness against various bacterial and fungal strains . This application is vital in developing new antibiotics and antifungal agents.

Anti-inflammatory Effects

Additionally, there is ongoing research into the anti-inflammatory properties of quinoxaline derivatives. The compound's ability to modulate inflammatory pathways could lead to new treatments for inflammatory diseases .

Industrial Applications

Organic Semiconductors and LEDs

In the industrial sector, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices .

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic Acid

This compound shares the dihydroquinoxaline scaffold but differs in substituents and functional group placement:

- Substituents : Ethyl and methyl groups at positions 1 and 3, respectively, versus a phenyl group at position 3 in the target compound.

- Functional Group : A carboxylic acid at position 6 compared to position 2 in the target.

- Molecular Weight : 232.23 g/mol (calculated for C₁₂H₁₂N₂O₃) .

- Solubility: Slightly soluble in chloroform, methanol, and DMSO .

- Applications : Used as a research chemical, highlighting its utility in pharmacological studies .

3-Phenyl-1,3-benzoxazine-2,4-dione

- Core Structure: Benzoxazine (oxygen-containing heterocycle) vs. quinoxaline (nitrogen-containing heterocycle).

- Synthesis : Prepared via a one-pot reaction using triphosgene and salicylic acid (81% yield) .

- Functional Groups : Two ketone groups (positions 2 and 4) compared to the carboxylic acid in the target compound.

This comparison underscores how heteroatom placement (O vs. Benzoxazine derivatives are often explored for polymer chemistry, whereas quinoxalines are prioritized in drug discovery .

3-Phenyl-1-propyl Acetate and 3-Phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde

These compounds exemplify the diversity of 3-phenyl-substituted heterocycles:

- 3-Phenyl-1-propyl Acetate : An ester derivative with a propane chain, offering enhanced lipophilicity .

- 3-Phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde : Features a trifluoromethylbenzyl group and aldehyde functionality, suggesting utility in click chemistry or as an intermediate in synthesis .

The target compound’s carboxylic acid group provides distinct polarity and hydrogen-bonding capacity, which may influence bioavailability compared to these analogs.

Key Research Findings and Implications

- Structural-Activity Relationships (SAR) : Substituent position (e.g., carboxylic acid at position 2 vs. 6) significantly alters solubility and biological interactions.

Biological Activity

3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid is a compound that has garnered attention in recent pharmaceutical research due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and highlights relevant case studies and findings.

Chemical Structure and Properties

The compound belongs to the quinoxaline family, characterized by a bicyclic structure containing nitrogen atoms. Its chemical formula is , and it features a carboxylic acid group that is crucial for its biological activity.

Biological Activities

-

Antitumor Activity :

- Recent studies have shown that derivatives of quinoxaline, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound demonstrated an IC50 value of approximately 74 nM against the HsPim-1 oncoprotein, indicating potent inhibition of cancer cell proliferation .

- Mechanism of Action :

-

Antimicrobial Activity :

- Quinoxaline derivatives have also been evaluated for their antimicrobial properties. Some studies indicated moderate activity against multidrug-resistant bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 μg/mL . This suggests potential applications in treating infections caused by resistant pathogens.

Study 1: Antitumor Efficacy

A study published in Bioorganic & Medicinal Chemistry explored the structure-activity relationship (SAR) of various quinoxaline derivatives. The findings revealed that the introduction of a carboxylic acid group significantly enhanced antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The lead compound exhibited an IC50 value of 38.9 ± 3.4 μM, correlating well with its kinase inhibition profile .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial efficacy, quinoxaline derivatives were tested against strains such as Staphylococcus aureus and Mycobacterium abscessus. The results indicated that certain derivatives maintained activity against these resistant strains, suggesting their potential as novel antimicrobial agents .

Data Tables

Q & A

Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed for pharmacological applications?

- Nanoformulation: Encapsulation in PLGA nanoparticles (50–100 nm) improves bioavailability by 3-fold in murine models.

- Co-solvent systems: Ethanol/PEG-400 mixtures (1:4 v/v) enhance solubility to 12 mg/mL .

Q. What structure-activity relationship (SAR) trends are observed in derivatives of this compound?

- Electron-withdrawing substituents (e.g., -NO₂ at the phenyl meta position) increase inhibitory potency against EGFR kinase (IC₅₀ = 0.8 μM vs. 2.3 μM for unsubstituted analogs).

- Steric effects: Bulky groups at the C2 position reduce membrane permeability by 60% .

Q. How do environmental factors (pH, light) influence degradation pathways?

- Acidic conditions (pH < 3): Hydrolysis of the carboxylic acid group generates quinoxaline-2-ol (t₁/₂ = 8 hours at 37°C).

- UV exposure: Photooxidation forms a quinone derivative (λₘₐₓ = 420 nm), detectable via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.